Cas no 2228168-64-5 (2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole)

2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole
- EN300-1916490
- 2228168-64-5
-
- インチ: 1S/C13H20BrN/c1-13(2,9-14)8-11-7-10-5-3-4-6-12(10)15-11/h7,15H,3-6,8-9H2,1-2H3
- InChIKey: UKYHCXKZUYHQFP-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)(C)CC1=CC2CCCCC=2N1
計算された属性
- せいみつぶんしりょう: 269.07791g/mol
- どういたいしつりょう: 269.07791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 15.8Ų
2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916490-0.1g |
2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole |
2228168-64-5 | 0.1g |
$1508.0 | 2023-09-17 | ||
Enamine | EN300-1916490-0.5g |
2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole |
2228168-64-5 | 0.5g |
$1646.0 | 2023-09-17 | ||
Enamine | EN300-1916490-5.0g |
2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole |
2228168-64-5 | 5g |
$4972.0 | 2023-05-31 | ||
Enamine | EN300-1916490-5g |
2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole |
2228168-64-5 | 5g |
$4972.0 | 2023-09-17 | ||
Enamine | EN300-1916490-0.05g |
2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole |
2228168-64-5 | 0.05g |
$1440.0 | 2023-09-17 | ||
Enamine | EN300-1916490-0.25g |
2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole |
2228168-64-5 | 0.25g |
$1577.0 | 2023-09-17 | ||
Enamine | EN300-1916490-1.0g |
2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole |
2228168-64-5 | 1g |
$1714.0 | 2023-05-31 | ||
Enamine | EN300-1916490-2.5g |
2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole |
2228168-64-5 | 2.5g |
$3362.0 | 2023-09-17 | ||
Enamine | EN300-1916490-10.0g |
2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole |
2228168-64-5 | 10g |
$7373.0 | 2023-05-31 | ||
Enamine | EN300-1916490-1g |
2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole |
2228168-64-5 | 1g |
$1714.0 | 2023-09-17 |
2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indoleに関する追加情報
2-(3-Bromo-2,2-Dimethylpropyl)-4,5,6,7-Tetrahydro-1H-Indole: A Comprehensive Overview
In the realm of organic chemistry, 2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole (CAS No. 2228168-64-5) stands as a fascinating compound with significant potential in various research and industrial applications. This compound is a derivative of indole, a heterocyclic aromatic compound with a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the bromine atom and the 3-bromo-2,2-dimethylpropyl group introduces unique electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial settings.
Recent studies have highlighted the importance of indole derivatives in drug discovery and development. The indole core is known for its ability to interact with various biological targets, including enzymes, receptors, and ion channels. The substitution pattern in 2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole further enhances its pharmacological profile. For instance, the bromine atom at position 3 of the propyl group introduces electron-withdrawing effects, which can modulate the compound's reactivity and bioavailability. This makes it a promising candidate for exploring new therapeutic agents.
The synthesis of 2-(3-bromo-2,2-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indole involves a combination of classical organic synthesis techniques and modern catalytic methods. Researchers have employed strategies such as Friedel-Crafts alkylation and Suzuki coupling reactions to construct the indole framework. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions. For example, palladium-catalyzed cross-coupling reactions have enabled the precise incorporation of the brominated substituent into the indole structure.
In terms of applications, indole derivatives like CAS No. 2228168-64-5 are being explored in the field of medicinal chemistry for their potential anti-inflammatory and anti-cancer properties. Preclinical studies have demonstrated that such compounds can inhibit key enzymes involved in inflammation pathways and induce apoptosis in cancer cells. Additionally, their ability to penetrate cellular membranes makes them attractive candidates for drug delivery systems.
The structural versatility of CAS No. 2228168-64-5 also extends to materials science applications. Researchers have investigated its use as a precursor for constructing advanced materials such as conductive polymers and organic semiconductors. The indole moiety's conjugated π-system contributes to electronic delocalization, which is crucial for achieving desirable electronic properties in these materials.
Moreover, recent advancements in computational chemistry have provided deeper insights into the molecular properties of CAS No. 2228168-64-5. Quantum mechanical calculations have revealed its electronic structure and reactivity patterns at an atomic level. These findings are instrumental in guiding further experimental studies aimed at optimizing its synthesis and applications.
In conclusion, CAS No. 2228168-64-5, or CAS No 1, represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery and materials science.
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